4-(3-Hydroxyphenyl)-4-methylpiperidine

opioid receptor antagonist structure-activity relationship piperidine pharmacophore

4-(3-Hydroxyphenyl)-4-methylpiperidine (molecular formula C₁₂H₁₇NO, MW 191.27 g/mol) is a chiral 4,4-disubstituted piperidine scaffold that bears a 3-hydroxyphenyl group and a 4-methyl group on the piperidine ring. This compound is recognized as the deconstructed pharmacophoric core of the well-characterized trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists, which has produced clinical candidates such as JDTic and alvimopan.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B8566584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxyphenyl)-4-methylpiperidine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C2=CC(=CC=C2)O
InChIInChI=1S/C12H17NO/c1-12(5-7-13-8-6-12)10-3-2-4-11(14)9-10/h2-4,9,13-14H,5-8H2,1H3
InChIKeyXWJMONHOLHEQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Hydroxyphenyl)-4-methylpiperidine: Pharmacophore Core and Procurement-Relevant Identity for Kappa Opioid Antagonist Research


4-(3-Hydroxyphenyl)-4-methylpiperidine (molecular formula C₁₂H₁₇NO, MW 191.27 g/mol) is a chiral 4,4-disubstituted piperidine scaffold that bears a 3-hydroxyphenyl group and a 4-methyl group on the piperidine ring . This compound is recognized as the deconstructed pharmacophoric core of the well-characterized trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists, which has produced clinical candidates such as JDTic and alvimopan [1][2]. Unlike fully elaborated clinical leads, this free-base piperidine retains a secondary amine amenable to orthogonal N-derivatization, making it a versatile synthetic intermediate. The 3-hydroxyphenyl moiety is documented to be essential for high-affinity opioid receptor binding, while the 4-methyl group serves as a critical stereochemical anchor that influences receptor subtype selectivity and antagonist character [3]. Commercially, the compound is typically supplied at ≥95% purity and is used exclusively in non-clinical discovery research .

Why 4-(3-Hydroxyphenyl)-4-methylpiperidine Cannot Be Replaced by Generic 4-Arylpiperidine or 3-Phenylpiperidine Analogs


Simple in-class substitution fails because the precise combination of the 3-hydroxy group orientation and the 4-methyl quaternary center on a single piperidine ring is required to generate the opioid antagonist pharmacophore. Moving the hydroxyphenyl group to the 3-position of the piperidine ring (as in 3-PPP) converts the pharmacology from pure opioid antagonism to dopamine D2/D3 autoreceptor agonism, a fundamentally incompatible activity profile [1]. Removing the 4-methyl group while retaining the 4-(3-hydroxyphenyl) substitution (as in 4-(3-hydroxyphenyl)piperidine, compound 7a) abolishes antagonist activity at the μ and δ opioid receptors entirely, reducing the compound to a weak κ-only antagonist with Ke = 2700 nM [2]. Conversely, retaining the 4-methyl but removing the 3-hydroxyl (as in 4-methyl-4-phenylpiperidine) eliminates the hydrogen-bond anchor that defines the opioid message domain, resulting in loss of receptor recognition [3]. These structure-activity relationships demonstrate that the exact substitution pattern of 4-(3-hydroxyphenyl)-4-methylpiperidine is a non-interchangeable requirement for opioid antagonist scaffold function.

Head-to-Head Quantitative Evidence: Where 4-(3-Hydroxyphenyl)-4-methylpiperidine Derivatized Analogs Outperform Closest Structural Comparators


Preservation of Pan-Opioid Antagonist Activity: 4-Methyl Group Prevents Loss of μ and δ Antagonism

In a systematic SAR study by Kormos et al. (2014), N-methyl-4-methyl-4-(3-hydroxyphenyl)piperidine (compound 6a, the direct N-methyl derivative of the target scaffold) retained antagonist activity at both μ (Ke = 974 ± 230 nM) and κ (Ke = 477 ± 150 nM) opioid receptors using the [³⁵S]GTPγS functional binding assay [1]. In stark contrast, the des-4-methyl analog N-methyl-4-(3-hydroxyphenyl)piperidine (compound 7a) exhibited no antagonist activity at the μ receptor (IA, inactive antagonist) and no antagonist activity at the δ receptor (IA), with only weak residual κ antagonism (Ke = 2700 ± 1300 nM) [1]. This represents a functional gain of μ antagonist activity from zero to 974 nM and a 5.7-fold improvement in κ antagonist potency conferred solely by the presence of the 4-methyl group on the piperidine ring.

opioid receptor antagonist structure-activity relationship piperidine pharmacophore

Kappa Opioid Receptor Selectivity Ratio: N-Phenylpropyl Derivatives of 4-Methyl vs. 3-Methyl vs. 3,4-Dimethyl Scaffolds

Kormos et al. (2014) compared the N-phenylpropyl derivatives across three scaffold variants. The 4-methyl-only scaffold (compound 6b, derived directly from the target compound) exhibited κ Ke = 21.3 ± 9.0 nM with a μ/κ selectivity ratio of 0.26 (μ Ke = 5.5 nM, δ Ke = 178 nM), indicating balanced non-selective opioid antagonism [1]. In comparison, the 3-methyl-only scaffold (compound 5b) gave κ Ke = 16.5 ± 5.0 nM and the 3,4-dimethyl scaffold (compound 2b, the JDTic pharmacophore core) yielded κ Ke = 0.88 ± 0.17 nM with μ/κ = 0.11 [1]. Critically, the des-3,4-dimethyl scaffold (compound 7b) showed κ Ke = 5.8 ± 2.0 nM with a μ/κ selectivity of 13, representing a shift toward κ-preferring activity [1]. These data quantify the intermediate pharmacological position occupied by the 4-methyl-only scaffold: it maintains measurable μ, δ, and κ activity without the extreme κ selectivity of the fully des-methyl analog or the ultra-high potency of the 3,4-dimethyl congener.

kappa opioid receptor receptor subtype selectivity JDTic analog

Aqueous Solubility and ADME Profile: 4-Methyl-Only JDTic Analog vs. Parent JDTic

Kormos et al. (2015) profiled the ADME properties of compound 4a, a JDTic analog bearing the 4-methyl-4-(3-hydroxyphenyl)piperidine core but lacking the 3-methyl group. In head-to-head comparison with JDTic (the 3,4-dimethyl clinical candidate), compound 4a demonstrated aqueous solubility of 44 μM at pH 7.4 and 101 μM at pH 3.0, compared to JDTic which showed lower solubility under the same conditions [1]. Additionally, compound 4a exhibited plasma stability of 62.5% and hepatic S9 fraction stability of 62.5% after incubation, both above the 50% threshold considered desirable for further development, though not matching the metabolic stability of JDTic [1]. MDCK-mdr1 monolayer permeability for 4a was negligible (<1%), whereas JDTic showed 11% permeability, indicating reduced blood-brain barrier penetration potential for the 3-des-methyl scaffold [1].

ADME solubility drug-like properties

Synthetic Scaffold Versatility: Free Secondary Amine Enables Broad N-Derivatization Not Possible with N-Methylated Comparators

4-(3-Hydroxyphenyl)-4-methylpiperidine is supplied as the free base with a secondary amine at the piperidine nitrogen, a feature that distinguishes it from the N-methyl or N-phenylpropyl derivatives most commonly reported in the primary literature . This free NH group enables direct N-alkylation, N-acylation, N-sulfonylation, or reductive amination without requiring a preliminary N-demethylation step. In the foundational Zimmerman et al. (1993) SAR campaign, over 20 distinct N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were synthesized from the free amine scaffold, with the N-substituent modulating μ/κ selectivity ratios over a >1000-fold range [1]. In contrast, the commercially available comparator trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine is frequently supplied as the N-methyl derivative or as a racemic mixture with protected nitrogen, restricting the scope of direct derivatization without additional synthetic steps . Patent US5064834A documents that the free secondary amine is the key intermediate for generating peripherally selective opioid antagonists via N-alkylcarboxylate formation [2].

synthetic intermediate N-derivatization medicinal chemistry scaffold

Optimal Scientific and Industrial Use Cases for 4-(3-Hydroxyphenyl)-4-methylpiperidine Based on Quantitative Differentiation Evidence


Scaffold for Structure-Activity Relationship (SAR) Exploration of Balanced μ/κ Opioid Antagonists

Research teams synthesizing novel opioid antagonists should select 4-(3-hydroxyphenyl)-4-methylpiperidine when the objective is to generate compounds with balanced μ, δ, and κ receptor activity rather than κ-selective or μ-selective profiles. As demonstrated by Kormos et al. (2014), N-phenylpropyl-4-methyl-4-(3-hydroxyphenyl)piperidine (compound 6b) provides μ/κ selectivity of 0.26, representing balanced pan-opioid antagonism, while the des-4-methyl analog (7b) shifts toward κ-selectivity (μ/κ = 13) [1]. The free NH group of the scaffold permits systematic variation of the N-substituent, which is the primary determinant of μ/κ selectivity within this chemotype, enabling libraries of 20–100 analogs to be generated from a single procurement batch [2].

Peripherally Restricted Opioid Antagonist Development with Favorable Solubility

Programs targeting gastrointestinal motility disorders (e.g., opioid-induced constipation) or peripheral opioid antagonism with restricted CNS exposure should prioritize the 4-methyl-4-(3-hydroxyphenyl)piperidine scaffold over the 3,4-dimethyl variant. The 2015 Kormos study demonstrated that the 3-des-methyl JDTic analog (compound 4a) bearing this scaffold exhibits negligible MDCK-mdr1 permeability (<1% vs. 11% for JDTic), higher aqueous solubility (44 μM and 101 μM at pH 7.4 and 3.0, respectively), and acceptable plasma stability (62.5%) [3]. These ADME properties align with the requirements for orally bioavailable, gut-restricted opioid antagonists currently in clinical development (e.g., alvimopan class) [4].

Intermediate for GMP Scale-Up of Clinical Opioid Antagonist Candidates

Process chemistry groups scaling up the synthesis of JDTic-class kappa antagonists or peripherally selective mu antagonists should procure 4-(3-hydroxyphenyl)-4-methylpiperidine as the penultimate intermediate. Patent US5064834A explicitly defines this free-base piperidine as the key intermediate for N-alkylcarboxylate formation, with subsequent 3-alkylation providing access to the full 3,4,4-trisubstituted pharmacophore [5]. The compound is available at ≥95% purity from multiple suppliers, with documented synthetic routes delivering 60% isolated yield from commercially available precursors, providing a reliable starting point for kilogram-scale campaigns .

Use as a Negative Control or Tool Compound in Opioid Receptor Pharmacology Studies

Pharmacology laboratories requiring a defined opioid receptor ligand with intermediate potency and balanced subtype activity can employ the N-methyl derivative (compound 6a, μ Ke = 974 nM, κ Ke = 477 nM) as a reference compound [1]. Unlike the ultra-potent JDTic (κ Ke = 0.02 nM), which saturates receptors at sub-nanomolar concentrations and has an exceptionally long residence time, the 4-methyl-only scaffold derivatives provide measurable antagonist activity in the mid-nanomolar range, making them suitable for competition binding assays and functional antagonism studies where window separation from full receptor occupancy is required [1].

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